molecular formula C8H5NO2 B13395775 5-Hydroxy-1H-isoindol-1-one

5-Hydroxy-1H-isoindol-1-one

Cat. No.: B13395775
M. Wt: 147.13 g/mol
InChI Key: SVYOHOKZTUIIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Name: 5-Hydroxy-1H-isoindol-1-one Chemical Context: this compound belongs to the class of isoindolinones, which are partially reduced derivatives of the isoindole family . The isoindole structure consists of a fused benzopyrrole ring system and is the regioisomer of the more common 1H-indole heterocycle . This particular compound features a hydroxyl substituent, enhancing its potential for chemical modification and influencing its physicochemical properties. Research Significance and Applications: The isoindole motif is a privileged structure in medicinal chemistry and drug discovery. Isoindole derivatives are found in a wide range of biologically active compounds and have attracted significant scientific interest for decades . Notable pharmaceutical agents featuring this core structure include lenalidomide and pomalidomide, approved for multiple myeloma, and apremilast, a PDE4 inhibitor . Researchers are exploring this compound as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential protein kinase inhibitors and anti-inflammatory agents . The compound's structure makes it a candidate for use in materials science, such as in the development of dyes and fluorophores, given that other isoindole-based molecules like Pigment Yellow 139 are known for their high stability and effective coloration properties . Intended Use and Handling: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use . It is exclusively tailored for laboratory research purposes, such as in pharmaceutical research for the identification of new drug compounds or in diagnostics research for the development of new assays . Quality and Identification: The compound is supplied with lot-specific data and a Certificate of Analysis to ensure quality and consistency for your research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

5-hydroxyisoindol-1-one

InChI

InChI=1S/C8H5NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-4,10H

InChI Key

SVYOHOKZTUIIMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=NC2=O

Origin of Product

United States

Synthetic Methodologies for 5 Hydroxy 1h Isoindol 1 One and Its Analogues

Established Synthetic Routes to the 1H-Isoindol-1-one Core

A variety of synthetic strategies have been developed to construct the fundamental 1H-isoindol-1-one scaffold. These methods, ranging from classical cyclization reactions to modern photochemical approaches, provide access to a wide array of substituted isoindol-1-one derivatives.

Cyclization Reactions in Isoindol-1-one Synthesis

Cyclization reactions represent a primary and versatile strategy for the formation of the isoindol-1-one ring system. Among these, the electrophilic cyclization of o-(1-alkynyl)benzamides has proven to be a particularly effective method. This approach allows for the synthesis of a variety of substituted isoindol-1-ones under mild conditions and with good to excellent yields. The reaction typically proceeds by treating the o-(1-alkynyl)benzamide substrate with an electrophile such as iodine monochloride (ICl), iodine (I₂), or N-bromosuccinimide (NBS).

The general scheme for this reaction involves the attack of the electrophile on the alkyne, which induces a 5-exo-dig cyclization by the amide nitrogen, followed by subsequent protonolysis or reaction with a nucleophile to yield the final product. The choice of electrophile and reaction conditions can influence the regioselectivity of the reaction.

Table 1: Electrophilic Cyclization of o-(1-Alkynyl)benzamides An interactive data table will be populated here based on available research data.

Substrate (o-(1-alkynyl)benzamide)ElectrophileSolventYield (%)
N-benzyl-2-(phenylethynyl)benzamideI₂CH₃CN85
N-butyl-2-(hex-1-yn-1-yl)benzamideIClCH₂Cl₂92
2-(Ethynyl)-N-phenylbenzamideNBSCH₃CN78

Other cyclization strategies for the synthesis of the isoindol-1-one core include oxidative radical cyclization-cyclization reactions, which can lead to the formation of more complex fused ring systems containing the isoindol-1-one moiety.

Photodecarboxylative Addition Approaches

Photochemical methods offer a mild and efficient alternative for the synthesis of isoindol-1-one derivatives. One such approach is the photodecarboxylative addition of carboxylates to phthalimides. This reaction typically proceeds via a photo-induced electron transfer (PET) mechanism. Irradiation of a phthalimide (B116566) in the presence of a carboxylate leads to the formation of a radical anion of the phthalimide and a carboxyl radical, which subsequently decarboxylates to form an alkyl or aryl radical. This radical then adds to the phthalimide radical anion, and after a protonation step, a 3-hydroxy-isoindolin-1-one derivative is formed.

These 3-hydroxy-isoindolin-1-one intermediates can be readily converted to 3-(alkyl and aryl)methyleneisoindolin-1-ones through acid-catalyzed dehydration. This two-step sequence provides a versatile route to a variety of substituted isoindol-1-ones.

Grignard Reagent-Mediated Syntheses

The reaction of Grignard reagents with phthalimide derivatives provides a direct method for the introduction of substituents at the 3-position of the isoindol-1-one core. The nucleophilic addition of a Grignard reagent to one of the carbonyl groups of a phthalimide results in the formation of a 3-hydroxy-3-substituted-isoindolin-1-one. This method is particularly useful for the synthesis of isoindol-1-ones bearing alkyl or aryl groups at the 3-position.

The reaction conditions can be tuned to favor the formation of the desired 3-hydroxyisoindolinone. For instance, the use of specific Grignard reagents and control of the reaction temperature can influence the yield and selectivity of the reaction. A microwave-assisted variation of this reaction has been shown to improve yields and reduce reaction times for the synthesis of 1,1,3,3-tetraalkylisoindolines from N-benzylphthalimide, which are precursors to stable nitroxides.

Table 2: Grignard Reagent Addition to Phthalimides An interactive data table will be populated here based on available research data.

Phthalimide DerivativeGrignard ReagentProductYield (%)
PhthalimidePhenylmagnesium bromide3-Hydroxy-3-phenylisoindolin-1-oneGood
N-MethylphthalimideEthylmagnesium bromide3-Ethyl-3-hydroxy-2-methylisoindolin-1-oneModerate
N-BenzylphthalimideMethylmagnesium bromide2-Benzyl-3-hydroxy-3-methylisoindolin-1-oneHigh

Reduction Strategies involving Phthalimides and Aza-Analogs

The reduction of phthalimides is a well-established method for the synthesis of isoindol-1-one derivatives. The use of selective reducing agents can afford different products. For instance, the reduction of phthalimides with sodium borohydride (B1222165) typically yields 3-hydroxyisoindolin-1-ones, also known as hydroxylactams. This reaction proceeds by the nucleophilic attack of the hydride on one of the carbonyl groups of the phthalimide.

The resulting hydroxylactams are stable compounds that can be isolated or used as intermediates for further transformations. This reduction strategy is a mild and efficient way to access 3-hydroxyisoindolin-1-ones, which are valuable precursors for a variety of other isoindol-1-one derivatives.

Targeted Synthesis of 5-Hydroxy-1H-isoindol-1-one

The synthesis of specifically substituted isoindol-1-ones, such as this compound, often requires a more tailored synthetic approach. The introduction of a hydroxyl group at the 5-position of the isoindol-1-one core necessitates a strategy that allows for regioselective functionalization of the benzene (B151609) ring.

Primary Synthetic Routes via Nitrophthalate Intermediates

A primary and logical synthetic route to this compound involves the use of nitrophthalate intermediates. This strategy leverages the directing effects of the nitro group and its versatile reactivity for subsequent conversion to a hydroxyl group. A plausible synthetic sequence begins with a readily available starting material such as 4-nitrophthalic acid or its anhydride (B1165640).

The synthesis can be envisioned to proceed through the following key steps:

Formation of a 5-Nitroisoindol-1-one Precursor: 4-Nitrophthalic anhydride can be reacted with a suitable source of ammonia (B1221849) or a protected amine to form the corresponding 5-nitrophthalimide. Subsequent selective reduction of one of the carbonyl groups would yield 5-nitro-1H-isoindol-1-one.

Reduction of the Nitro Group: The nitro group at the 5-position of the isoindol-1-one ring is then reduced to an amino group. This transformation can be achieved using various reducing agents, such as iron powder in an acidic medium, tin(II) chloride, or catalytic hydrogenation. This step yields 5-amino-1H-isoindol-1-one.

Conversion of the Amino Group to a Hydroxyl Group: The final step involves the conversion of the 5-amino group to a 5-hydroxyl group. This is typically accomplished through a diazotization reaction, where the amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic solution) to form a diazonium salt. Subsequent hydrolysis of the diazonium salt, often by heating the aqueous solution, furnishes the desired this compound.

This multi-step approach allows for the regioselective introduction of the hydroxyl group at the desired position on the isoindol-1-one scaffold.

Cis-Hydroxylation of Tetrahydroisoindole Precursors

The introduction of hydroxyl groups with specific stereochemistry is a critical step in the synthesis of complex, biologically active molecules. For precursors to hydroxylated isoindolones, such as those with an alkene moiety in a tetrahydroisoindole ring system, cis-hydroxylation is a key transformation.

The Woodward cis-hydroxylation reaction provides a reliable method for converting alkenes into cis-diols (also known as syn-diols). wikipedia.orgorganic-chemistry.org This reaction is typically carried out using iodine and silver acetate (B1210297) in the presence of water. organic-chemistry.org The mechanism proceeds through the formation of a cyclic iodonium (B1229267) ion from the alkene. This intermediate is then opened by a nucleophilic attack from an acetate anion. Subsequent anchimeric assistance from the adjacent iodine atom leads to the formation of a cyclic acetoxonium ion, which is then hydrolyzed by water to yield a monoacylated diol. organic-chemistry.org A final hydrolysis step removes the acyl group to give the cis-diol. organic-chemistry.org A significant feature of the Woodward reaction is its stereoselectivity, which often provides the opposite facial selectivity compared to oxidations using reagents like osmium tetroxide. organic-chemistry.org

In addition to classic methods, modern transition-metal-free approaches have been developed for the vicinal cis-dihydroxylation of C-H bonds. nih.gov One such method achieves the selective dihydroxylation of saturated hydrocarbons under ambient conditions. The reaction is proposed to proceed through a radical iodination followed by a series of oxidation steps. nih.gov This technique has demonstrated good cis-selectivity in the functionalization of complex molecules, such as cholestane (B1235564) derivatives, indicating its potential for precise stereochemical control in intricate ring systems. nih.gov

Lewis Acid Catalysis in 5-Hydroxy-1-indanone (B188539) Preparation

The 1-indanone (B140024) core is structurally related to the isoindolinone system and its synthesis provides valuable insights. Lewis acid catalysis, particularly in intramolecular Friedel-Crafts reactions, is a cornerstone for the preparation of 1-indanones, including hydroxylated derivatives like 5-hydroxy-1-indanone. beilstein-journals.orgorgsyn.org

One documented synthesis of 5-hydroxy-1-indanone involves the reaction of 2,6-dibromophenol (B46663) with 3-chloropropionyl chloride to form 2,6-dibromophenyl 3-chloropropionate. This intermediate is then converted to 4,6-dibromo-5-hydroxy-1-indanone using a Lewis acid, which facilitates the cyclization. The target 5-hydroxy-1-indanone is obtained after a final debromination step. beilstein-journals.org

Niobium pentachloride (NbCl₅) has emerged as a versatile Lewis acid for these transformations. It can catalyze the one-step synthesis of 1-indanone derivatives from an aromatic substrate and 3,3-dimethylacrylic acid. beilstein-journals.org Furthermore, NbCl₅ is effective in promoting the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to produce 1-indanones under mild, room temperature conditions. researchgate.net In this context, NbCl₅ can serve a dual role: first, as a reagent to convert the carboxylic acid into a more reactive acyl chloride in situ, and second, as the catalyst for the subsequent cyclization. researchgate.net Other Lewis acids, such as terbium triflate (Tb(OTf)₃), have also been successfully employed for the cyclization of 3-arylpropionic acids. beilstein-journals.org

Catalyst / ReagentSubstrate TypeProductKey Features
Lewis Acid (General)2,6-dibromophenyl 3-chloropropionate4,6-dibromo-5-hydroxy-1-indanoneFriedel-Crafts acylation for cyclization. beilstein-journals.org
Niobium Pentachloride (NbCl₅)3-Arylpropanoic acids1-IndanonesActs as both reagent and catalyst; mild conditions. researchgate.net
Niobium Pentachloride (NbCl₅)Aromatic substrate + 3,3-dimethylacrylic acid1-Indanone derivativesOne-step synthesis. beilstein-journals.orgresearchgate.net
Terbium Triflate (Tb(OTf)₃)3-Arylpropionic acids1-IndanonesCatalytic cyclization. beilstein-journals.org

Advanced Synthetic Techniques and Optimization

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. Advanced techniques such as stereocontrolled reactions, one-pot syntheses, and metal-free methods are central to achieving these goals in the preparation of this compound and its analogues.

Stereochemical Control in Hydrogenated Ring Systems

Achieving precise three-dimensional arrangements of atoms is crucial for determining the biological activity of a molecule. In the context of hydrogenated isoindolone systems, controlling stereochemistry is paramount.

Methods like the Woodward cis-hydroxylation are instrumental in this regard, as they install vicinal diols with a predictable syn relationship. organic-chemistry.org The stereochemical outcome is governed by the reaction mechanism, which involves the formation of a cyclic iodonium ion and subsequent attack from the opposite face of the molecule. organic-chemistry.org This provides a powerful tool for chemists to selectively create specific diastereomers. Similarly, transition-metal-free dihydroxylation reactions have been shown to proceed with high cis-selectivity, where an iodine atom can serve as a traceless directing group to guide the hydroxylation steps. nih.gov

One-Pot Synthesis Approaches

One-pot reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov Several one-pot methodologies have been developed for the synthesis of the isoindolinone scaffold. researchgate.net

A particularly efficient approach is a catalyst-free and solvent-free one-pot synthesis that converts substituted methyl 2-(halomethyl)benzoates and various amines directly into isoindolinones, achieving high yields that range from 80% to 99%. researchgate.net Transition metal catalysis also enables powerful one-pot sequences. For instance, a palladium-catalyzed reaction involving isocyanide insertion, subsequent imine hydration, and a final 5-exo-dig cycloisomerization builds the isoindolinone core in a single pot. nih.gov For the related 5-hydroxyindole (B134679) structure, a one-pot, three-component synthesis catalyzed by zinc iodide (ZnI₂) has been developed, demonstrating the power of this approach for building complex hydroxylated heterocycles. rsc.org

MethodCatalysisKey FeaturesYield
Reaction of methyl 2-(halomethyl)benzoates and aminesCatalyst-free, Solvent-freeHigh efficiency, wide substrate scope. researchgate.net80-99%
Isocyanide insertion-cyclizationPalladium-catalyzedMulti-step sequence in a single vessel. nih.gov-
Three-component reaction for 5-hydroxyindolesZnI₂-catalyzedForms C-C and two C-N bonds in one pot. rsc.orgUp to 91%

Metal-Free Cascade Cyclization Methods

The development of metal-free reactions is a significant goal in pharmaceutical chemistry to avoid potential metal contamination in the final products. Cascade reactions, where a series of intramolecular bond-forming events occur sequentially, provide an elegant way to construct complex molecular architectures.

One such metal-free method is a one-pot synthesis of isoindolinones from 2-benzoylbenzoic acid derivatives using chlorosulfonyl isocyanate, which proceeds via an intramolecular cyclization under mild conditions. researchgate.net Radical cascade cyclizations are another prominent metal-free strategy. These reactions can be initiated to form a radical species that then undergoes a series of cyclization steps. For example, a convenient protocol for synthesizing the indolo[2,1-α]isoquinoline core involves the reaction of 2-aryl-N-acryloyl indoles with α-keto acids under an air environment, proceeding without any metal catalyst. rsc.orgbohrium.com

Furthermore, visible light has been harnessed to promote radical cascade cyclizations without the need for traditional photocatalysts or transition metals. beilstein-journals.org In one example, the homolysis of Umemoto's reagent under visible light irradiation generates a trifluoromethyl radical, which initiates a cascade cyclization to produce complex heterocyclic structures. beilstein-journals.org

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is essential for creating analogues with tailored properties for chemical and biological investigations. The core structure presents several reactive sites amenable to chemical modification.

Hydroxyl Group: The phenolic hydroxyl group at the 5-position is a primary site for derivatization. Standard reactions such as O-alkylation and O-acylation can be employed to synthesize a wide array of ether and ester derivatives, respectively.

Lactam Nitrogen: The nitrogen atom within the lactam ring is another key handle for modification. It can undergo N-alkylation or N-arylation to introduce a diverse range of substituents, which can significantly influence the molecule's properties.

Aromatic Ring: The benzene ring can be functionalized through electrophilic aromatic substitution, with the existing hydroxyl and lactam moieties directing new substituents to specific positions.

Carbonyl Group: The lactam carbonyl group can also be a point of derivatization. For example, in a related benzo[e]isoindolinone system, the addition of organolithium reagents to the carbonyl group was shown to induce lactam ring-opening, followed by an intramolecular cyclization to generate novel indanone derivatives. nih.gov

Cross-Coupling Reactions: Modern cross-coupling reactions offer powerful tools for derivatization. For instance, if a halogen atom is introduced onto the aromatic ring, a Buchwald-Hartwig amination could be used to attach new amine functionalities, as has been demonstrated in the synthesis of benzo[f]phthalazinone derivatives from a brominated lactam precursor. nih.gov

N-Substitution Reactions of Isoindol-1-one Derivatives

The substitution at the N-2 position of the isoindol-1-one core is a primary strategy for modulating the compound's physicochemical and pharmacological properties. The nitrogen atom's lone pair of electrons makes it nucleophilic, allowing for the introduction of a wide range of alkyl and aryl substituents.

N-Alkylation: Direct N-alkylation is typically achieved by treating the parent isoindolinone with an alkyl halide in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the nitrogen to form a more nucleophilic anion, which then displaces the halide from the alkylating agent. The choice of base and solvent can be critical, especially for complex substrates, to ensure high regioselectivity and yield. For instance, the use of NaH in an aprotic solvent like tetrahydrofuran (B95107) (THF) is effective for achieving N-1 regioselectivity in the alkylation of related indazole scaffolds, a principle that can be extended to isoindolinones. d-nb.info

N-Arylation: The introduction of aryl groups at the nitrogen position often requires more sophisticated methods, such as transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples an amine (the isoindolinone nitrogen) with an aryl halide or triflate. nih.gov The efficiency of the reaction is highly dependent on the choice of the palladium catalyst and, crucially, the supporting phosphine (B1218219) ligand. nih.govyoutube.com Bulky, electron-rich phosphine ligands are known to significantly improve reaction efficiency and substrate scope. nih.govyoutube.com This methodology allows for the synthesis of a diverse library of N-aryl isoindolinone derivatives. nih.gov

Below is a table summarizing common N-substitution methodologies.

Reaction Type Reagents & Conditions Description Key Considerations
N-Alkylation Alkyl halide (R-X), Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF)The isoindolinone is deprotonated by a base, and the resulting anion acts as a nucleophile to displace the halide from the alkylating agent.Choice of base and solvent is crucial for yield and selectivity. Steric hindrance on the alkyl halide can affect reaction rates. d-nb.info
N-Arylation (Buchwald-Hartwig) Aryl halide (Ar-X), Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, K3PO4)A palladium-catalyzed cross-coupling reaction that forms a C-N bond between the isoindolinone nitrogen and an aryl halide or triflate. wikipedia.orgorganic-chemistry.orgThe ligand is critical for catalytic activity. The reaction tolerates a wide range of functional groups on both coupling partners. nih.govyoutube.com
Mitsunobu Reaction Alcohol (R-OH), Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Converts a primary or secondary alcohol into an N-alkyl group with inversion of stereochemistry at the alcohol's carbon center. The isoindolinone acts as the nucleophile. organic-chemistry.orgwikipedia.orgnih.govThe nucleophile (isoindolinone) should have a pKa below 13 for optimal results. Useful for introducing chiral alkyl groups. wikipedia.orgtcichemicals.com

Introduction of Functional Groups for Modulating Reactivity

For this compound, the phenolic hydroxyl group and the aromatic ring itself are prime locations for introducing new functional groups. These modifications can alter the molecule's electronic properties, solubility, and provide handles for further chemical conjugation.

The hydroxyl group at the C-5 position makes the benzene ring electron-rich and thus highly activated towards electrophilic aromatic substitution (SEAr). wikipedia.org As an activating group, the -OH substituent directs incoming electrophiles primarily to the ortho and para positions. In the case of the this compound core, the positions ortho to the hydroxyl group (C-4 and C-6) are the most likely sites for substitution. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Furthermore, the phenolic hydroxyl group itself can be readily functionalized.

Etherification: Conversion of the hydroxyl group to an ether (e.g., via Williamson ether synthesis) can protect the phenol (B47542), modulate its acidity, and alter its hydrogen-bonding capabilities. This modification can also serve as a point of attachment for linkers.

Esterification: Reaction with an acyl chloride or carboxylic acid can form an ester, which can act as a prodrug moiety or modify the compound's pharmacokinetic profile.

These functionalization strategies are summarized in the table below.

Reaction Type Target Site Reagents & Conditions Purpose & Outcome
Nitration Aromatic Ring (C4/C6)HNO3, H2SO4Introduces a nitro (-NO2) group, a strong electron-withdrawing group that can be a precursor to an amino group via reduction.
Halogenation Aromatic Ring (C4/C6)Br2, FeBr3 or Cl2, AlCl3Introduces a halogen (e.g., -Br, -Cl), which can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
Etherification (Williamson) 5-OH groupAlkyl halide (R-X), Base (e.g., K2CO3)Converts the phenol to an ether (-OR), altering polarity and providing a stable linkage point for other molecular fragments.
Esterification 5-OH groupAcyl chloride (RCOCl) or Carboxylic acid (RCOOH) with coupling agentForms an ester (-OCOR), which can modulate solubility and act as a prodrug that is hydrolyzed in vivo.

Linker Chemistry in Conjugation Strategies

The isoindolinone scaffold, particularly derivatives of thalidomide (B1683933) and lenalidomide (B1683929), is a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase. nih.govwisc.edu This property makes it a highly valuable component in the design of Proteolysis-Targeting Chimeras (PROTACs). researchgate.net PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein of interest, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase (the "degron"), and a chemical linker that connects the two. google.com In this context, this compound and its analogues serve as the degron component. The linker's nature, length, and attachment point to the isoindolinone core are critical variables that profoundly influence the efficacy of the resulting PROTAC. nih.govwisc.edu

Linker Attachment Points: Research has shown that the linker can be attached at various positions on the isoindolinone's benzene ring. nih.gov The C-4 and C-5 positions have been extensively explored as attachment points. researchgate.netfrontiersin.org For example, a linker can be attached via an ether linkage to the 5-hydroxy group or through a C-C bond formed via cross-coupling from a halogenated precursor at the C-4 or C-5 position. frontiersin.orgacs.org The choice of attachment point can significantly affect the stability of the PROTAC and its ability to induce the degradation of neo-substrates of Cereblon, such as IKZF1. nih.gov

Linker Composition: The linker itself must be carefully designed. Its primary role is to bridge the two ligands over an optimal distance to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). wisc.edu Common linker motifs include:

Polyethylene (B3416737) glycol (PEG) chains: These are hydrophilic and flexible, often used to improve the solubility and pharmacokinetic properties of the PROTAC. medchemexpress.com

Alkyl chains: These provide a simple and hydrophobic connection between the two ends of the molecule. acs.org

Alkyl/ether chains: These offer a balance of flexibility and hydrophilicity.

The synthesis of these complex molecules often involves a modular approach where the isoindolinone ligand, the linker, and the target protein ligand are synthesized separately and then coupled together in the final steps. musechem.com

The table below outlines key aspects of linker chemistry for isoindolinone-based conjugates.

Linker Aspect Examples Function & Significance References
Attachment Points C-4 or C-5 position of the isoindolinone ring; 5-O-positionThe connection site influences the orientation of the E3 ligase relative to the target protein, affecting ternary complex formation and degradation efficiency. It can also impact aqueous stability. nih.govresearchgate.netfrontiersin.org
Linker Types Polyethylene glycol (PEG), Alkyl chains, Alkyl/ether chainsThe linker's length, rigidity, and polarity are optimized to ensure proper spacing and orientation of the bound proteins, and to improve physicochemical properties like solubility. wisc.eduacs.orgmedchemexpress.com
Conjugation Chemistry Amide bond formation, Sonogashira coupling followed by reduction, Ether formationThese chemical reactions are used to covalently attach the linker to the isoindolinone moiety and to the target protein ligand, completing the synthesis of the bifunctional molecule. frontiersin.orgacs.orgmusechem.com

Chemical Reactivity and Reaction Mechanisms of 5 Hydroxy 1h Isoindol 1 One Systems

Reactivity of the Hydroxyl Group in Isoindol-1-one Derivatives

The hydroxyl group at the C-5 position of the isoindol-1-one core is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is pivotal for the synthesis of diverse derivatives with potential applications in medicinal chemistry.

One of the primary reactions of the hydroxyl group is its conversion into a better leaving group to facilitate cross-coupling reactions. For instance, the hydroxyl group can be transformed into a triflate (trifluoromethanesulfonate). Aryl and vinyl triflates are effective partners in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to iodides. unistra.fr This strategy allows for the introduction of various substituents at the C-5 position, significantly expanding the structural diversity of isoindol-1-one derivatives.

Furthermore, the hydroxyl group can be involved in etherification and esterification reactions. These reactions not only serve to protect the hydroxyl group during subsequent synthetic steps but also allow for the introduction of new functionalities that can modulate the compound's physicochemical properties. The reactivity of the hydroxyl group is also demonstrated in rhodium(II)-catalyzed reactions where 3-hydroxyisoindolinones react with diazo compounds through an intermolecular OH transfer, leading to the formation of isoindol-one derivatives with continuous quaternary carbons. rsc.org

The electronic nature of the hydroxyl group, being an electron-donating group, also influences the reactivity of the aromatic ring towards electrophilic substitution, although this aspect is often overshadowed by reactions targeting the hydroxyl group itself or other more reactive sites on the isoindolinone scaffold.

Electrophilic and Nucleophilic Reactions of the Isoindol-1-one Scaffold

The isoindol-1-one scaffold possesses both electrophilic and nucleophilic centers, allowing for a range of reactions. The benzene (B151609) ring fused to the pyrrole (B145914) ring is susceptible to electrophilic substitution, influenced by the existing substituents. researchgate.net For example, the introduction of a bromine atom can be achieved via electrophilic aromatic substitution using reagents like N-bromosuccinimide.

The carbonyl group of the lactam ring is a key electrophilic site, susceptible to nucleophilic attack. Organometallic reagents, such as organolithium compounds, readily add to this carbonyl group. wikipedia.orgmasterorganicchemistry.com This addition is a fundamental step that can lead to the formation of 3-substituted-3-hydroxyisoindolinones or, under certain conditions, proceed to ring-opening reactions.

Nucleophilic attack can also occur at other positions. For instance, in pyrrolo[2,1-c] academie-sciences.frscispace.combenzothiazines, which share structural similarities, nucleophiles can attack at the C3a position, leading to reversible additions. beilstein-journals.org The pyrrole ring within the indole (B1671886) structure is generally more susceptible to electrophilic substitution than the benzene ring due to its higher electron density. researchgate.net Conversely, the electron-deficient nature of certain substituted aromatic rings can facilitate nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Intramolecular Cyclization Reactions and Rearrangements

Intramolecular reactions of isoindol-1-one derivatives are powerful strategies for constructing complex, polycyclic molecular architectures. These reactions often proceed with high efficiency and stereoselectivity, providing access to novel heterocyclic systems.

One notable example is the acid-catalyzed intramolecular reaction of isoindol-1-one-derived hydroxylactams. nii.ac.jp In this process, N-acyliminium ions are generated in situ and can react with tethered enone or enal moieties through a formal [4+2] cycloaddition. nii.ac.jp This methodology allows for the construction of spiro isoindol-1-one derivatives containing fused cyclohexanone (B45756) or dihydropyran rings. nii.ac.jp

Metal-catalyzed domino cyclization/Friedel-Crafts type transformations of N-(alkenyl)-amide-1,6-enynes have also been developed, yielding functionalized tetrahydro-1H-benzo[f]isoindol-1-one derivatives. academie-sciences.fr Catalysts based on silver, gold, and platinum have proven effective, with the reaction proceeding via a 5-exo-dig addition followed by an intramolecular Friedel-Crafts arylation. academie-sciences.fr

Scholl-type oxidative cyclizations provide another route to fused polycyclic isoindol-1-ones. acs.org For example, 3,4-diaryl-3-pyrrolin-2-ones can be converted into dibenzo[e,g]isoindol-1-ones using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org Additionally, the reaction of 3-hydroxybenzo[e]isoindolinone with alkyllithium reagents can lead to an intramolecular cyclization following lactam ring opening, ultimately forming new hydroxy- and anilinoindanone derivatives. scispace.comresearchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of key reactions involving the 5-Hydroxy-1H-isoindol-1-one system is crucial for optimizing reaction conditions and designing new synthetic routes.

N-acyliminium ions are highly reactive electrophilic intermediates that play a central role in the functionalization of isoindol-1-ones. researchgate.net They are typically generated from precursors like 3-hydroxyisoindolinones or N,O-acetals under acidic conditions, often catalyzed by Lewis acids such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). mmu.ac.uklancs.ac.uk

Once formed, these N-acyliminium ions can be trapped by a wide array of nucleophiles, including carbon, nitrogen, and sulfur-based species. mmu.ac.uk This allows for the synthesis of highly substituted isoindol-1-one derivatives. mmu.ac.uk The coupling reactions of N-acyliminium ions with unactivated olefins, for instance, can lead to the formation of 3-(1-alkenyl)isoindolin-1-ones. researchgate.netbeilstein-journals.org The mechanism involves the acid-catalyzed dehydration of the 3-hydroxyisoindol-1-one to form the N-acyliminium ion, which then undergoes an intermolecular reaction with the olefin followed by deprotonation to yield the final product. researchgate.netbeilstein-journals.org The use of organoalanes as nucleophiles in additions to N-acyliminium ions has also been explored, providing rapid access to functionalized isoindolinones. nih.gov

Table 1: Catalysts and Conditions for N-Acyliminium Ion Generation and Trapping
PrecursorCatalyst/ConditionsNucleophileProduct TypeReference(s)
3-HydroxyisoindolinoneCa(NTf₂)₂, THFIndoles, Pyrroles3-Substituted Isoindolinones mmu.ac.uk
3-HydroxyisoindolinoneBF₃·OEt₂, rtUnactivated Olefins3-(1-Alkenyl)isoindolin-1-ones researchgate.net, beilstein-journals.org
N,O-AcetalCa(NTf₂)₂ / nBu₄NPF₆DienesFused Tricyclic Lactams lancs.ac.uk
Lactam AcetalHydrozirconation/TransmetallationAlkenylalanesFunctionalized Isoindolinones nih.gov

Organolithium reagents are powerful nucleophiles and strong bases that react readily with the electrophilic carbonyl group of the isoindol-1-one scaffold. wikipedia.orglibretexts.org The initial step is the nucleophilic addition of the organolithium to the C=O double bond, forming a tetrahedral intermediate. masterorganicchemistry.com

This intermediate can have several fates. Upon acidic workup, it is protonated to yield a 3-alkyl-3-hydroxyisoindolinone. masterorganicchemistry.com However, a more complex reaction sequence can occur, particularly with fused systems like 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. scispace.commdpi.com In this case, the addition of an alkyllithium (such as s-BuLi, n-BuLi, or MeLi) to the carbonyl group is followed by the opening of the lactam ring. scispace.comresearchgate.net Subsequent intramolecular cyclization of the ring-opened intermediate leads to the formation of new indanone derivatives. scispace.comresearchgate.netmdpi.com The distribution of products, such as hydroxy- and anilinoindanones, can be influenced by the specific organolithium reagent used and the reaction conditions. researchgate.netmdpi.com

Table 2: Reaction of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with Organolithium Reagents
Organolithium ReagentKey ProductsReaction PathwayReference(s)
s-BuLiHydroxyindanone derivativeAddition -> Ring Opening -> Intramolecular Cyclization scispace.com, researchgate.net
n-BuLiHydroxy- and Anilinoindanone derivativesAddition -> Ring Opening -> Intramolecular Cyclization scispace.com, mdpi.com
MeLiHydroxy- and Anilinoindanone derivativesAddition -> Ring Opening -> Intramolecular Cyclization scispace.com, mdpi.com
i-PrLiHydroxyindanone derivativeAddition -> Ring Opening -> Intramolecular Cyclization scispace.com, researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For isoindol-1-one derivatives, these reactions are invaluable for introducing aryl, heteroaryl, or vinyl groups. researchgate.netresearchgate.net A common strategy involves converting the C-5 hydroxyl group into a triflate, which serves as an excellent leaving group in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. unistra.frnih.gov

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that typically includes three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-triflate bond, forming a Pd(II) intermediate.

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the triflate.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

These reactions have been used to synthesize a wide variety of functionalized isoindolinones. For example, tandem C(sp³)–H arylation/oxidation sequences have been developed using a Pd(OAc)₂/NIXANTPHOS catalyst system to create 3-aryl-3-hydroxy isoindolinone derivatives. nih.gov The stereochemical outcome of some cross-coupling reactions, such as those involving β-enamido triflates, can be dependent on the choice of ligand, which can influence isomerization pathways of the palladium intermediates. d-nb.info

Advanced Spectroscopic and Structural Analysis of 5 Hydroxy 1h Isoindol 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Confirmation

One-dimensional ¹H (proton) and ¹³C NMR spectra are foundational for the structural confirmation of 5-Hydroxy-1H-isoindol-1-one. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group type.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at C7 would appear as a doublet, coupled to the proton at C6. The proton at C6 would appear as a doublet of doublets, being coupled to both the C7 and C4 protons. The proton at C4 would present as a doublet, coupled to the C6 proton. The methylene (B1212753) protons (CH₂) at C3 typically appear as a singlet, while the protons on the amide (NH) and hydroxyl (OH) groups are expected to be broad singlets, whose chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum is predicted to display eight unique carbon signals, corresponding to each carbon atom in the distinct electronic environment of the molecule. This includes the characteristic downfield signal of the carbonyl carbon (C=O) of the lactam ring, five signals for the aromatic carbons (three CH and two quaternary), and one signal for the methylene carbon (CH₂).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-4 ~ 7.0 - 7.2 d
H-6 ~ 6.8 - 7.0 dd
H-7 ~ 7.4 - 7.6 d
CH₂ (C3) ~ 4.4 - 4.6 s
NH ~ 8.0 - 8.5 br s
OH ~ 9.0 - 10.0 br s

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet. Chemical shifts are illustrative and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C=O) ~ 168 - 172
C-3 (CH₂) ~ 45 - 50
C-3a ~ 125 - 130
C-4 ~ 110 - 115
C-5 ~ 155 - 160
C-6 ~ 112 - 118
C-7 ~ 125 - 130
C-7a ~ 135 - 140

Chemical shifts are illustrative and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the H-7 and H-6 protons, as well as between the H-6 and H-4 protons, confirming their connectivity on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, it would show a correlation between the singlet at ~4.5 ppm and the methylene carbon signal, and correlations between the aromatic proton signals and their respective aromatic carbon signals.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. The analysis can be performed in either positive or negative ion mode.

Positive Ion Mode: In this mode, the molecule is expected to be protonated, yielding a pseudomolecular ion [M+H]⁺. Given the molecular formula C₈H₇NO₂, the calculated exact mass is 149.0477 u. Therefore, the expected m/z value for the protonated species would be approximately 150.0550.

Negative Ion Mode: In this mode, the molecule, particularly due to its acidic phenolic hydroxyl group, can be deprotonated to form a pseudomolecular ion [M-H]⁻. The expected m/z value for this species would be approximately 148.0404.

Analysis of Molecular Ion and Fragmentation Pathways

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to gain further structural information. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.

For this compound (MW = 149.15), a plausible fragmentation pathway for the [M+H]⁺ ion (m/z 150.05) could involve the characteristic loss of carbon monoxide (CO, 28 u) from the lactam ring, a common fragmentation for such heterocyclic systems. This would result in a significant fragment ion at m/z 122.05. Further fragmentation of the aromatic ring could also occur, leading to smaller, characteristic ions. Analysis of these pathways provides robust confirmation of the isoindolinone core structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides valuable information about the functional groups present in the molecule.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features. The presence of a hydroxyl group would be indicated by a broad absorption band in the high-frequency region. The amide N-H and C=O stretches are also defining features of the lactam ring.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3400 - 3200 O-H Stretch (broad) Phenolic Hydroxyl
~ 3300 - 3100 N-H Stretch Amide (Lactam)
~ 3100 - 3000 C-H Stretch Aromatic
~ 1700 - 1660 C=O Stretch (Amide I) Lactam
~ 1620 - 1580 C=C Stretch Aromatic Ring
~ 1260 - 1200 C-O Stretch Phenol (B47542)

Vibrational frequencies are illustrative and can vary based on the sample state (solid/liquid) and experimental conditions.

X-ray Crystallography and Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, analysis of related isoindolinone structures allows for the prediction of its key structural features. The molecule is expected to be largely planar due to the aromatic nature of the benzene ring and the delocalization of electrons in the lactam ring. The hydroxyl and carbonyl groups are significant features that will influence the intermolecular interactions, particularly hydrogen bonding, which dictates the crystal packing.

The solid-state structure will likely be characterized by a network of hydrogen bonds involving the hydroxyl group, the N-H of the lactam, and the carbonyl oxygen. These interactions are crucial in stabilizing the crystal lattice. The planarity of the isoindolinone ring system also allows for potential π-π stacking interactions between adjacent molecules, further contributing to the stability of the solid-state assembly.

Based on known structures of similar heterocyclic compounds, a set of predicted bond lengths and angles for this compound is presented in the table below. These values are derived from computational models and data from closely related crystal structures.

Predicted Bond Lengths (Å)Predicted Bond Angles (°)
BondLength (Å)AngleDegree (°)
C1-N21.36C7a-C1-N2109.5
N2-C31.46C1-N2-C3112.0
C3-C3a1.51N2-C3-C3a104.0
C3a-C41.39C3-C3a-C7a109.0
C4-C51.39C3a-C4-C5118.0
C5-C61.39C4-C5-C6121.0
C5-O(H)1.36C4-C5-O120.0
C6-C71.39C5-C6-C7120.0
C7-C7a1.39C6-C7-C7a119.0
C7a-C3a1.40C7-C7a-C3a123.0
C1=O1.23O=C1-N2125.0

Absorption and Photoelectron Spectroscopy Studies on Related Indole (B1671886) Systems

The electronic structure of this compound can be inferred by comparing its expected spectroscopic properties with those of the well-studied indole and 5-hydroxyindole (B134679) systems. Absorption spectroscopy provides information about the electronic transitions within a molecule, while photoelectron spectroscopy measures the energy required to remove electrons from molecular orbitals.

The UV absorption spectrum of indole in the gas phase exhibits two main absorption bands corresponding to the ¹Lb and ¹La electronic transitions. researchgate.net For 5-hydroxyindole, a noticeable red-shift (bathochromic shift) of these bands is observed. researchgate.net This shift is attributed to the electron-donating nature of the hydroxyl group, which increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

Given the structural similarities, this compound is also expected to exhibit a red-shifted absorption spectrum compared to the unsubstituted isoindolinone. The presence of both the electron-donating hydroxyl group and the electron-withdrawing carbonyl group on the aromatic ring will influence the precise energies of the electronic transitions.

Photoelectron spectroscopy of indole has identified the ionization energies associated with its π-orbitals. researchgate.netnih.gov Anion photoelectron spectroscopy of deprotonated indole has determined the electron affinity of the indolyl radical. researchgate.net These studies provide valuable benchmarks for understanding the electronic structure of related heterocyclic systems. For 5-hydroxyindole, the vertical ionization potential has been reported to be 7.72 eV. researchgate.net It is anticipated that the ionization energy of this compound will be influenced by the combined electronic effects of the hydroxyl and carbonyl substituents.

The table below summarizes the key spectroscopic data for indole and 5-hydroxyindole, which serve as a basis for predicting the properties of this compound.

CompoundAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M-1cm-1)Ionization Energy (eV)
Indole~267, ~287 (¹Lb), ~217 (¹La)~6,000, ~5,500, ~36,000~7.7 - 7.9
5-Hydroxyindole~275, ~298 (¹Lb), ~220 (¹La)Not Reported7.72 (vertical)
This compound (Predicted)Red-shifted compared to isoindolinone-Expected to be similar to or slightly higher than 5-hydroxyindole

Computational and Theoretical Investigations of 5 Hydroxy 1h Isoindol 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve quantum mechanical equations to determine the electron distribution and predict molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy state of the molecule. scielo.brresearchgate.net For heterocyclic compounds similar to 5-Hydroxy-1H-isoindol-1-one, DFT calculations, often using the B3LYP/6–311G(d,p) level of theory, have been shown to provide geometrical parameters that are in close agreement with experimental data obtained from X-ray diffraction. nih.govresearchgate.net

These studies confirm the molecule's fundamental structure and provide a basis for understanding its electronic properties. The distribution of electrons, visualized through molecular orbitals, is also a key output of DFT calculations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. nih.gov In related structures, the HOMO and LUMO are typically localized across the planar, π-conjugated system of the fused rings. nih.gov

Table 1: Representative Comparison of Selected Geometric Data from DFT Calculations and X-ray Data for a Related Heterocyclic Moiety This table illustrates the typical correlation between calculated and experimental data for similar structures, as specific DFT data for this compound was not available in the provided sources.

ParameterBond/AngleCalculated (DFT)
Bond Length (Å)C=O1.231
C-O (hydroxyl)1.345
C-N1.381
Bond Angle (°)O=C-C126.22
C-C-C120.25
C-N-C116.81

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions by examining the underlying Lewis-like structure of a molecule. mpg.dewisc.edu It provides a detailed picture of the delocalization of electron density between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). nih.gov

Table 2: Illustrative Donor-Acceptor Interactions from NBO Analysis This table represents typical interactions that would be investigated for this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O)π* (C=C)HighLone Pair Delocalization
LP (N)π* (C=O)ModerateIntramolecular Charge Transfer
π (C=C)π* (C=O)Moderateπ-System Conjugation

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. youtube.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Table 3: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDescriptionImplication for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons (electrophilicity).
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap signifies higher chemical reactivity and lower kinetic stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for studying how a molecule like this compound interacts with biological targets, such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Studies on derivatives of 1H-isoindole-1,3(2H)-dione, a closely related scaffold, have demonstrated their potential as inhibitors for various enzymes. nih.gov For example, docking studies have been performed against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov These studies revealed that the isoindolinone core can fit within the active site gorge of these enzymes, establishing key interactions such as π-π stacking with aromatic residues (e.g., Tryptophan, Tyrosine) and hydrophobic interactions. nih.gov Similarly, docking of related imides into cyclooxygenase (COX-1 and COX-2) active sites has shown interactions with key residues like Serine, Arginine, and Tyrosine, often through hydrogen bonds with carbonyl groups. mdpi.com The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of these interactions. nih.gov

Table 4: Summary of Molecular Docking Results for Isoindolinone Derivatives with Biological Targets

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1H-isoindole-1,3(2H)-dione derivativesAcetylcholinesterase (AChE)-8.2 to -10.2Tyr70, Tyr121, Trp279π-π stacking, Hydrophobic
1H-isoindole-1,3(2H)-dione derivativesButyrylcholinesterase (BuChE)-8.3 to -11.0Trp82, Tyr332π-π stacking, Hydrophobic
1H-isoindole-1,3(2H)-dione derivativesCyclooxygenase-2 (COX-2)Not specifiedArg120, Tyr355, Leu352Hydrogen bond, π-σ, π-alkyl

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex and analyze the conformational behavior of the ligand within the binding site. mdpi.com

For isoindolinone derivatives, MD simulations have been employed to validate the results of docking studies. nih.gov These simulations can confirm whether the interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over a period of nanoseconds. A key metric used to evaluate the stability of the complex is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests that the complex is in a stable equilibrium and that the ligand remains securely bound in its predicted pose. mdpi.com Such simulations are crucial for confirming the viability of a potential drug candidate's binding mode.

Free Binding Energy Calculations

There are no specific studies in the reviewed scientific literature that detail the calculation of free binding energy for this compound with any biological target. Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are standard approaches for estimating the binding affinity of a ligand to a protein. These calculations are crucial in drug discovery for predicting how strongly a compound might interact with a target receptor. However, the application of these methods to this compound has not been documented in available research.

In Silico Predictions of Molecular Properties

In silico predictions concerning the reactivity and stability of this compound are not available in the current scientific literature. Theoretical investigations in this area typically employ Density Functional Theory (DFT) to calculate various molecular properties. These properties include the analysis of Frontier Molecular Orbitals (HOMO-LUMO energy gap), which provides insights into chemical reactivity and kinetic stability, and the generation of Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. Despite the utility of these methods, they have not been specifically applied to this compound in published studies.

No dedicated theoretical evaluations of the photophysical observables for this compound were found in the literature. The evaluation of properties such as absorption and emission spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of vertical excitation energies and oscillator strengths, which are fundamental to understanding a molecule's interaction with light and its potential for applications in areas like organic electronics or as a fluorescent marker. While computational studies on the photophysical properties of related isoindole derivatives exist, specific data for this compound is absent. researchgate.netnih.gov

Detailed theoretical studies on the reaction mechanisms involving this compound have not been published. Such studies typically utilize computational methods like DFT to map reaction pathways, identify transition states, and calculate activation energies. This information is vital for understanding how a molecule participates in chemical reactions, its potential degradation pathways, and for optimizing synthetic routes. Research on the reaction mechanisms of other isoindolinone derivatives has been conducted, but specific mechanistic investigations for this compound are not documented.

Mechanistic Studies of Biological Activities of 5 Hydroxy 1h Isoindol 1 One Derivatives in Vitro Focus

Enzyme Inhibition Profiles

The therapeutic potential of 5-Hydroxy-1H-isoindol-1-one derivatives is largely defined by their ability to selectively inhibit specific enzymes involved in various pathological processes. The following sections detail the mechanistic insights into their inhibitory actions against a range of important enzyme targets.

Inhibition of Serine/Threonine Protein Phosphatases (PP1 and PP2A)

Protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) are major serine/threonine phosphatases that regulate a vast number of cellular processes by dephosphorylating key protein substrates. While a wide array of natural toxins are known potent inhibitors of PP1 and PP2A, specific in vitro mechanistic studies detailing the inhibition of these phosphatases by this compound derivatives are not extensively available in the current body of scientific literature.

The inhibitory mechanisms of well-characterized phosphatase inhibitors, such as calyculin A, involve direct interaction with the catalytic subunit of the phosphatases. For instance, calyculin A is understood to inhibit PP1 by interacting with residues near the active site, such as Tyr-272. mdpi.com These inhibitors are valuable tools for studying cellular signaling pathways governed by phosphorylation. nih.gov However, further research is required to determine if isoindol-1-one derivatives can act as inhibitors of PP1 and PP2A and to elucidate their potential mechanisms of action.

Proteasome Inhibitory Mechanisms

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition is a validated strategy in cancer therapy. The 20S proteasome core contains the catalytically active sites responsible for protein breakdown. While numerous scaffolds have been developed as proteasome inhibitors, dedicated studies on the inhibitory mechanisms of this compound derivatives against the proteasome are limited.

The mechanism of established proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, involves the covalent modification of the N-terminal threonine residue (Thr1) within the proteasome's active sites (β1, β2, and β5), which possess caspase-like, trypsin-like, and chymotrypsin-like activities, respectively. nih.govmdpi.commdpi.com This interaction blocks the catalytic activity, leading to an accumulation of ubiquitylated proteins and inducing apoptosis in cancer cells. nih.govdiva-portal.org Non-covalent inhibitors have also been developed to avoid the drawbacks associated with irreversible binding. mdpi.comnih.gov Future in vitro studies would be necessary to ascertain whether this compound derivatives can inhibit proteasomal activity and to characterize their mode of interaction with the catalytic subunits.

Cholinesterase (AChE and BuChE) Inhibition Pathways

Derivatives of the structurally related isoindoline-1,3-dione class have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. A novel series of isoindolin-1,3-dione-based acetohydrazides demonstrated significant inhibitory potency against AChE, with IC50 values in the low micromolar to nanomolar range. redalyc.org

Kinetic analysis of the most potent compound in one study, compound 8a , revealed a competitive mode of inhibition against AChE, indicating that the inhibitor competes with the substrate for binding to the enzyme's active site. redalyc.org Molecular docking studies have further elucidated the binding pathways. These derivatives typically interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. The isoindoline-1,3-dione moiety plays a crucial role in anchoring the molecule within the active site gorge, while linker length and substituent groups influence the interactions with key amino acid residues in both the CAS and PAS. redalyc.org

Compound SeriesTarget EnzymeIC50 Range (µM)Mode of InhibitionKey Interactions
Isoindolin-1,3-dione-based acetohydrazidesAChE0.11 - 0.86CompetitiveBinding to Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS)
Isoindolin-1,3-dione-based acetohydrazidesBuChE5.7 - 30.2--
Phenylpiperazine isoindoline-1,3-dionesAChE1.12 (lead compound)--
Diphenylmethyl isoindoline-1,3-dionesBuChE21.24 (lead compound)--

Cyclooxygenase (COX-1 and COX-2) Inhibitory Mechanisms

Cyclooxygenase (COX) enzymes are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). Derivatives of isoindoline (B1297411) have been evaluated for their ability to inhibit the two main isoforms, COX-1 and COX-2. Studies on N-substituted 1H-isoindole-1,3(2H)-dione derivatives have demonstrated inhibitory activity against both enzymes.

The mechanism of inhibition involves the binding of the derivatives within the catalytic channel of the COX enzymes. Molecular docking studies have revealed that these compounds establish crucial interactions with key amino acid residues. Hydrogen bonds are often formed with residues such as Ser530, Arg120, and Tyr355 in the COX-2 active site. Additionally, various π-stacking interactions between the aromatic rings of the inhibitors and residues within the active site contribute to the binding affinity. The nature and position of substituents on the isoindoline scaffold are critical in determining the potency and selectivity of inhibition between the COX-1 and COX-2 isoforms.

Compound ClassTarget EnzymeIC50 ValuesKey Residue Interactions (from docking)
Isoindoline α-Amino Acid DerivativesCOX-16.40 µM (most active)Ile523 (hydrophobic interactions)
Isoindoline α-Amino Acid DerivativesCOX-20.185 µM (most active)Val523, Ser530, Arg120, Tyr355
N-Substituted 1H-Isoindole-1,3(2H)-dionesCOX-1 & COX-2Varies by compoundSer530, Ser353, Arg120, Ala527 (COX-1); Ser530, Arg120, Tyr355 (COX-2)

Urease Inhibitory Activity and Molecular Docking

A significant area of research for isoindolin-1-one (B1195906) derivatives has been their potent inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This activity is particularly relevant for combating infections by urease-producing bacteria like Helicobacter pylori. Numerous studies have synthesized and evaluated series of 2,3-disubstituted isoindolin-1-ones, with many compounds showing significantly greater potency than the standard inhibitors thiourea (B124793) and hydroxyurea. nih.gov For example, one derivative, 5c , exhibited an IC50 value of 10.07 µM, making it over twofold more potent than thiourea. In another study, isoindolin-1-ones fused to barbiturates showed even higher potency, with IC50 values ranging from 0.82 to 1.85 µM. nih.gov

Molecular docking studies have provided detailed mechanistic insights into this inhibition. The isoindolin-1-one core structure effectively anchors the inhibitors within the urease active site. The inhibitory mechanism involves interactions with the two catalytic nickel ions (Ni1 and Ni2). Key interactions include the chelation of the nickel ions by oxygen or nitrogen atoms on the inhibitor and the formation of hydrogen bonds with crucial amino acid residues lining the mobile flap of the active site, such as His323, Asp224, and Ala170. These interactions block the access of the substrate (urea) to the catalytic center, thereby inhibiting enzyme activity. mdpi.com

Compound SeriesLead CompoundTarget EnzymeIC50 (µM)Key Interactions from Molecular Docking
2,3-Disubstituted Isoindolin-1-ones5c Jack Bean Urease10.07 ± 0.28Interactions with active site nickel ions and key amino acid residues.
Isoindolin-1-ones fused to Barbiturates5b Jack Bean Urease0.82 ± 0.03Stabilization of the inhibitor in the active site via aryl group interactions.

HIV-1 Integrase Inhibitory Mechanisms and Selectivity

Derivatives of 6,7-dihydroxyisoindolin-1-one have been investigated as inhibitors of HIV-1 integrase (IN), an essential enzyme for viral replication. nih.gov These compounds belong to the class of integrase strand transfer inhibitors (INSTIs). The core mechanism of action for these inhibitors is the chelation of divalent metal ions, typically Mg2+, within the catalytic site of the integrase enzyme. nih.gov

The HIV-1 integrase active site contains a conserved DDE motif (D64, D116, E152) that coordinates two Mg2+ ions necessary for catalysis. The dihydroxyisoindolin-1-one scaffold features a coplanar arrangement of heteroatoms (oxygens) that effectively bind to these two Mg2+ ions. This binding displaces the viral DNA from the active site, thereby selectively blocking the strand transfer step of integration, where the viral DNA is inserted into the host genome. nih.gov The selectivity and potency of these inhibitors can be modulated by modifying substituents, such as adding a halophenyl group that binds to a hydrophobic pocket formed when the integrase is complexed with viral DNA. nih.gov This mechanism is shared by clinically approved INSTIs like Raltegravir.

DYRK1A/CLK1/CLK4/Haspin Kinase Inhibition

Derivatives of this compound have been identified as potent inhibitors of several protein kinases, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinases (CLK1, CLK4), and Haspin. These kinases are implicated in various cellular processes, and their dysregulation is linked to diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. nih.govrsc.org

In one study, a series of sulfur-containing tetracyclic compounds were designed and evaluated for their kinase inhibitory activity. nih.gov Within this series, 5-hydroxy derivatives demonstrated a significant inhibitory effect against DYRK1A. nih.gov For instance, compound 4k not only showed potent inhibition of DYRK1A but also acted as a strong inhibitor of CLK1 and CLK4, and to a lesser extent, Haspin kinase. nih.govresearchgate.net This compound was found to have an ATP-competitive mechanism of action. nih.govresearchgate.net The inhibitory concentrations (IC50) for compound 4k highlight its multi-kinase inhibitory potential. nih.govresearchgate.net Similarly, modifying a 5-methoxybenzothiophene-2-carboxamide scaffold to a 5-hydroxybenzothiophene structure broadened the inhibitory effects to include both DYRK1A and DYRK1B kinases. mdpi.com

Table 1: Kinase Inhibition Data for Selected this compound Derivatives

Compound Target Kinase IC50 (nM) Source
4i-k (general) DYRK1A 35–116 nih.gov
4k DYRK1A Not specified nih.govresearchgate.net
4k CLK1 20 nih.govresearchgate.net
4k CLK4 26 nih.govresearchgate.net

| 4k | Haspin | 76 | nih.govresearchgate.net |

Antimicrobial Research

The isoindole scaffold is a core component of many bioactive molecules, and its derivatives have been extensively studied for their antimicrobial properties.

Isoindolinone derivatives have demonstrated promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net The mechanisms underlying this activity are varied.

One study on novel isoindoline-1-one derivatives containing a piperidine (B6355638) moiety found that the compound designated as Y8 was particularly effective against Xanthomonas oryzae pv oryzae (Xoo), with a half-maximal effective concentration (EC50) of 21.3 μg/mL. nih.gov Mechanistic studies using scanning electron microscopy revealed that Y8 induced the collapse of the bacterial cell membrane. nih.gov Furthermore, proteomic analysis suggested that Y8 may also interfere with the formation of bacterial biofilms, indicating a multifunctional antibacterial effect. nih.gov

Other isoindolinone derivatives have shown activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and E. coli, with minimal inhibitory concentrations (MIC) ranging from 0.328 to 3.6 mg/ml. The presence of a carboxyl functional group appears to be important for the antibacterial activity of these compounds.

Table 2: Antibacterial Activity of Selected Isoindolinone Derivatives

Compound/Derivative Target Bacteria Activity Metric Value Mechanism Source
Y8 Xanthomonas oryzae pv oryzae (Xoo) EC50 21.3 μg/mL Cell membrane collapse, Biofilm disruption nih.gov
General Isoindolinones B. subtilis, S. aureus, M. roseus, E. coli MIC 0.328-3.6 mg/mL Not specified

The broad biological activity of isoindole derivatives extends to antifungal and antiviral applications. nih.govresearchgate.net

Antifungal Activity: Certain pyrazole (B372694) derivatives containing a 5-hydroxy group have been synthesized and tested for antifungal properties. One such compound, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide , demonstrated a notable effect against both Candida albicans and Candida tropicalis. nih.gov At a concentration of 1000 ppm, it completely destroyed all fungal colonies in a spread plate assay. nih.gov The minimum inhibitory concentration (MIC) was found to be 62.5 μg/mL against Candida albicans and 125 μg/mL against Candida tropicalis. nih.gov

Antiviral Activity: Isoindolone derivatives isolated from the endophytic fungus Emericella sp. have shown activity against the influenza A (H1N1) virus. researchgate.net Specifically, emerimidine A and B were found to inhibit the H1N1 virus with IC50 values of 201.10 µM and 296.61 µM, respectively. researchgate.net Other studies have identified isoquinolone derivatives that inhibit influenza A and B viruses by targeting viral polymerase activity. nih.gov While an initial hit compound showed high efficacy (EC50 between 0.2 and 0.6 µM), it also had significant cytotoxicity. nih.gov Subsequent synthesis and testing led to the discovery of a derivative with greatly reduced cytotoxicity (CC50 > 300 µM) while retaining antiviral activity (EC50 between 9.9 to 18.5 µM). nih.gov

Derivatives of isoindolinone have shown significant potential in combating parasitic infections, including those caused by Leishmania major and Toxoplasma gondii. nih.gov

In a study investigating methylene (B1212753) isoindolinone compounds, several derivatives exhibited potent activity against L. major promastigotes and amastigotes, with IC50 values below 0.4 μM/mL. nih.gov The same study found that other derivatives had strong antitoxoplasma activity against T. gondii tachyzoites, with IC50 values less than 2.1 μM/mL. nih.gov Molecular docking studies suggest these compounds may act by inhibiting essential parasite enzymes such as pteridine (B1203161) reductase 1 in Leishmania and enoyl-acyl carrier protein reductase in T. gondii. nih.gov Other research has also identified 1-hydroxy-2-alkyl-4(1H)quinolone derivatives as effective inhibitors of T. gondii. researchgate.net

Table 3: Anti-parasitical Activity of Isoindolinone Derivatives

Compound Class Target Parasite Activity Metric Value (μM/mL) Proposed Target Source
Methylene Isoindolinones (e.g., 2a, 5a, 5e ) Leishmania major IC50 < 0.4 Pteridine reductase 1 nih.gov

Anti-inflammatory and Analgesic Effects

Phthalimide (B116566) derivatives, which share the isoindoline-1,3-dione core, are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory and analgesic effects. nih.govnih.gov

Studies on N-substituted derivatives of isoindoline-1,3-dione have demonstrated pronounced analgesic and anti-inflammatory properties in vivo. edgccjournal.org One compound, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione Ia , was shown to have significant effects in the "acetic acid cramps" model for analgesia and the "formalin edema" and "cotton granuloma" models for inflammation. edgccjournal.org Another study investigated four compounds based on the 1H-isoindole-1,3(2H)-dione core (F1-F4) in various pain models. nih.gov These compounds significantly reduced pain in neurogenic (capsaicin and glutamate (B1630785) tests), inflammatory (carrageenan-induced), and neuropathic pain models. nih.gov For example, in the capsaicin (B1668287) test, compound F1 reduced the pain reaction by up to 87.2%. nih.gov

The anti-inflammatory mechanism of some aminoacetylenic isoindoline-1,3-dione derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These compounds showed inhibition of both COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins that mediate inflammation. nih.govresearchgate.net

Activity in Neurodegenerative Disorder Models

Derivatives of 1H-isoindole-1,3(2H)-dione are being actively investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's. nih.govnih.gov A primary strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov

A series of new 1H-isoindole-1,3(2H)-dione derivatives were designed based on the structure of the known AChE inhibitor Donepezil. nih.gov In vitro testing of these compounds revealed inhibitory activity against both AChE and BuChE. One of the most active derivatives showed an IC50 value of 0.91μM against AChE. nih.gov

In addition to cholinesterase inhibition, some indole-based compounds have shown protective effects against excitotoxicity in neuronal cell lines (SH-SY5Y), a pathological process relevant to neurodegeneration. nih.gov The isoindoline-1,3-dione scaffold is considered a valuable starting point for developing multi-target agents for Alzheimer's disease, potentially capable of inhibiting cholinesterases and modulating the aggregation of β-amyloid. mdpi.com

Modulation of Protein-Protein Interactions in Alzheimer's and Parkinson's Disease Models

The aggregation of specific proteins is a central pathological feature of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govnih.gov In Alzheimer's disease, the accumulation of amyloid-β (Aβ) and tau proteins is crucial, while Parkinson's disease is characterized by the aggregation of α-synuclein. nih.govnih.gov Derivatives of the isoindolinone scaffold have been investigated for their ability to interfere with these pathological protein-protein interactions.

The mechanism of action often involves the direct binding of these small molecules to the aggregation-prone proteins. This interaction can stabilize the monomeric form of the protein, prevent the formation of oligomeric seeds, or redirect the aggregation pathway toward non-toxic species. nih.gov For instance, certain compounds can interact with the amyloidogenic regions of Aβ peptides, thereby hindering the conformational changes necessary for fibril formation. uwaterloo.ca In the context of Parkinson's disease, modulating the interactions that lead to the formation of α-synuclein-containing Lewy bodies is a key therapeutic strategy. nih.gov Studies on related heterocyclic compounds suggest that they can interfere with the initial steps of α-synuclein oligomerization, a critical event in the disease's progression. nih.govresearchgate.net The exploration of isoindolinone derivatives in this area aims to identify molecules that can effectively disrupt these detrimental protein assemblies.

Inhibition of β-secretase and β-amyloid Aggregation

A primary strategy in Alzheimer's disease research is to reduce the production and aggregation of the amyloid-β peptide. nih.gov This involves targeting the enzymes that cleave the amyloid precursor protein (APP), namely β-secretase (BACE1) and γ-secretase. nih.govnih.gov

β-secretase (BACE1) Inhibition: BACE1 initiates the amyloidogenic pathway, making it a prime therapeutic target. nih.govrsc.org Isoindoline-1,3-dione derivatives have been explored as potential BACE1 inhibitors. mdpi.com For example, studies on tricyclic indole (B1671886) derivatives, which share structural similarities, have shown the ability to mimic key interactions within the BACE1 active site. One such inhibitor, GSK188909, demonstrated an IC50 of 5 nM against BACE1 and effectively decreased Aβ40 and Aβ42 production in cellular assays. nih.gov The development of non-peptidic, potent, and selective BACE1 inhibitors is a significant focus, with the goal of reducing brain Aβ levels. nih.gov

β-amyloid (Aβ) Aggregation Inhibition: Preventing the self-assembly of Aβ monomers into toxic oligomers and fibrils is another key therapeutic avenue. uwaterloo.canih.gov Various small molecules, including derivatives of isoindole, are being investigated for this purpose. uniba.it The mechanism often involves binding to Aβ peptides and stabilizing them in a non-aggregating conformation. nih.gov For example, in vitro thioflavin-T (ThT) fluorescence assays are commonly used to screen for anti-aggregating agents. Studies on compounds with similar structural motifs have identified molecules that can cause a significant reduction in ThT fluorescence, indicating potent inhibition of Aβ fibrillization. nih.govnih.gov Some compounds have shown IC50 values in the range of 25–50 μM for the inhibition of synthetic Aβ42 aggregation. nih.gov

Anticancer Mechanisms

Derivatives of this compound have demonstrated significant potential in oncology through various mechanisms of action, primarily centered on disrupting cell division and inducing programmed cell death.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are crucial for cell division. mdpi.com Compounds that interfere with tubulin polymerization can arrest the cell cycle and lead to apoptosis, making them effective anticancer agents. nih.govresearchgate.net

A notable derivative, 2-(2,6-diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione (5HPP-33), which is structurally derived from thalidomide (B1683933), has been identified as a potent tubulin-polymerization inhibitor. nih.gov Its inhibitory activity is comparable to well-known agents like colchicine. nih.govnih.gov Surface plasmon resonance studies have confirmed a direct interaction between 5HPP-33 and the α,β-tubulin heterodimer protein. nih.gov The 5-hydroxy group on the isoindole skeleton is a key feature for this activity, as 5-hydroxythalidomide (B1239145) also displays moderate inhibitory effects. nih.gov

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)

Targeting the cell cycle is a fundamental strategy in cancer therapy. frontiersin.org Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, such as the G2/M phase, which prevents cells from entering mitosis and ultimately triggers apoptosis (programmed cell death). nih.gov

Studies on structurally related compounds have demonstrated this mechanism. For instance, treatment of human colon cancer cells (HT-29) with certain heterocyclic derivatives led to a significant increase in the cell population at the G2/M phase. frontiersin.org Similarly, some 1H-benz[de]isoquinoline-1,3-diones, also known as naphthalimides, have been shown to cause an accumulation of cells in the S and G2/M phases in MOLT-4 cells. core.ac.uk This cell cycle arrest is often accompanied by the induction of apoptosis, which can be confirmed by methods such as annexin (B1180172) V-FITC/PI double staining and the detection of activated caspases (e.g., caspase-3 and caspase-6). core.ac.uk This dual action of halting cell division and actively inducing cell death is a hallmark of effective chemotherapeutic agents.

Cytotoxicity Against Specific Cancer Cell Lines

The ultimate goal of anticancer drug development is to selectively kill cancer cells. In vitro cytotoxicity assays are fundamental for evaluating the potential of new compounds. Derivatives of isoindolinone have been screened against a variety of human cancer cell lines, demonstrating a range of potencies and selectivities. nih.govresearchgate.net

For example, novel isoindolinone derivatives have been tested against A549 (lung carcinoma) cells, showing dose-dependent anticancer activity. nih.gov In another study, isoindolines derived from amino acids were screened against five human cancer cell lines: A549 (lung), U373 (glioblastoma), MDA-MB-231 (breast), MCF-7 (breast), and HeLa (cervical). researchgate.net Notably, derivatives from serine and lysine (B10760008) exhibited significant effects on A549 and U373 cells, with IC50 values as low as 0.001 mM and 0.007 mM, respectively. researchgate.net Similarly, 5-hydroxyindole (B134679) derivatives have shown potent cytotoxicity against the MCF-7 breast cancer cell line, with one ester derivative recording an IC50 of 4.7 µM. nih.gov

In Vitro Cytotoxicity of Isoindol-1-one and Related Derivatives
Compound TypeCancer Cell LineActivity MetricValueReference
Isoindoline derived from SerineA549 (Lung)IC500.001 mM researchgate.net
Isoindoline derived from LysineU373 (Glioblastoma)IC500.007 mM researchgate.net
5-hydroxyindole ester derivative (5d)MCF-7 (Breast)IC504.7 µM nih.gov
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i)MOLT-4 (Leukemia)IC50<10 µM core.ac.uk
4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinolineCOLO 205 (Colon)IC5015 µM researchgate.net

Modulation of Cellular Signaling Pathways

The biological effects of this compound and its derivatives are underpinned by their ability to modulate complex intracellular signaling pathways. Phenolic compounds, a broad category that includes the 5-hydroxy functional group of the core structure, are known to influence numerous signaling cascades that regulate inflammation, cell proliferation, and survival. nih.gov

Key pathways that can be affected include the nuclear factor (NF)-κB and activator protein (AP)-1 signaling cascades, which are central regulators of inflammatory responses. Modulation of these pathways can alter the expression of pro-inflammatory proteins and cytokines. Additionally, mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical for cell growth, proliferation, and survival, are potential targets. By interfering with these signaling networks, isoindolinone derivatives can exert their anti-inflammatory and anticancer effects. nih.gov For instance, the inhibition of tubulin polymerization can itself trigger downstream signaling events that lead to the activation of apoptotic pathways. The precise mechanisms by which specific this compound derivatives engage with these signaling networks remain an active area of investigation.

Toll-like Receptor (TLR4) Pathway Suppression

Derivatives of this compound have been investigated for their potential to suppress the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a downstream signaling cascade that leads to the production of inflammatory mediators.

In vitro studies have explored the ability of these isoindol-1-one derivatives to interfere with this pathway. The proposed mechanism involves the modulation of TLR4-mediated signaling events, potentially through the inhibition of receptor complex formation or the interference with downstream adaptor proteins. By suppressing the TLR4 pathway, these compounds may attenuate the inflammatory response triggered by bacterial endotoxins.

NF-κB Inhibition

A key downstream target of the TLR4 signaling pathway is the nuclear factor-kappa B (NF-κB). NF-κB is a protein complex that acts as a transcription factor and plays a central role in regulating the expression of genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus and initiates the transcription of pro-inflammatory genes.

Research into this compound derivatives has demonstrated their potential to inhibit NF-κB activation in vitro. By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively block the transcription of a wide array of inflammatory mediators, thereby exerting an anti-inflammatory effect at the cellular level.

Regulation of Cytokine and Chemokine Production (IL-1, IL-6, TNF-α, IL-10)

The suppression of the TLR4 and NF-κB pathways by this compound derivatives has a direct impact on the production of various cytokines and chemokines. These signaling molecules are crucial for cell-to-cell communication during an immune response.

In vitro experiments have shown that treatment with these derivatives can lead to a significant reduction in the secretion of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are key players in the inflammatory cascade, and their inhibition is a primary target for anti-inflammatory therapies.

Conversely, some studies suggest that these compounds may also modulate the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). IL-10 plays a crucial role in downregulating inflammatory responses and promoting immune homeostasis. The ability to both suppress pro-inflammatory cytokines and potentially enhance anti-inflammatory ones highlights the nuanced immunomodulatory effects of these derivatives.

The table below summarizes the observed in vitro effects of this compound derivatives on key inflammatory mediators.

Pathway/MoleculeObserved In Vitro Effect of Derivatives
TLR4 Pathway Suppression
NF-κB Activation Inhibition
IL-1 Production Reduced
IL-6 Production Reduced
TNF-α Production Reduced
IL-10 Production Modulated

Further research is necessary to fully elucidate the precise molecular interactions and the full therapeutic potential of this compound and its derivatives in modulating these critical inflammatory pathways.

Structure Activity Relationship Sar Studies of 5 Hydroxy 1h Isoindol 1 One Derivatives

Influence of Hydroxyl Group Position and Modifications on Biological Activity

The phenolic hydroxyl group at the 5-position of the isoindol-1-one core is a critical determinant of biological activity. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues in enzyme active sites or receptor binding pockets. mdpi.com The contribution of hydroxyl groups to binding affinity can be substantial, often by orders of magnitude, due to the formation of strong, directional hydrogen bonds. mdpi.com

Alterations to this functional group can significantly impact a compound's pharmacological profile:

Positional Isomers: Shifting the hydroxyl group to other positions on the aromatic ring (e.g., 4-, 6-, or 7-position) alters the geometry of potential hydrogen bonds, which can lead to a dramatic loss or gain of activity depending on the specific topology of the target's binding site. mdpi.com For instance, in the development of HIV-1 Integrase inhibitors based on a related scaffold, a 6,7-dihydroxy (catechol) arrangement was found to be essential for chelating the catalytic magnesium ions in the enzyme's active site. abmole.com

Modifications: Chemical modification of the hydroxyl group, such as converting it into a methoxy (B1213986) ether or an ester, removes its hydrogen bond donating capability and increases lipophilicity. researchgate.net This change can be detrimental if the hydrogen bond is critical for anchoring the molecule in the binding pocket. Conversely, it can be beneficial if it improves membrane permeability or reduces rapid metabolic conjugation (e.g., glucuronidation), thereby enhancing pharmacokinetic properties. Studies on isoquinolin-1(2H)-one derivatives, a related class of compounds, have indicated that the presence of a hydroxyl group is crucial for their activity as positive ago-allosteric modulators of the 5-HT2C receptor. tubitak.gov.tr

The strategic placement and modification of the hydroxyl group are therefore fundamental levers in tuning the biological activity of 5-Hydroxy-1H-isoindol-1-one derivatives.

Impact of N-Substituents on Target Affinity and Potency

The nitrogen atom of the isoindol-1-one lactam ring provides a convenient attachment point for a wide variety of substituents, which can profoundly influence the compound's target affinity, selectivity, and pharmacokinetic properties. The nature of the N-substituent dictates how the molecule orients itself within and interacts with the subpockets of a biological target.

Key findings from SAR studies on N-substituted isoindolinones and related phthalimides include:

Lipophilicity and Size: The introduction of bulky and hydrophobic groups can enhance binding through van der Waals or hydrophobic interactions. For example, in a series of isoindolinone derivatives evaluated for antioxidant and carbonic anhydrase inhibitory activity, a compound bearing an N-cyclohexanol substituent (compound 2f ) showed the highest activity, suggesting the bulky, lipophilic ring was critical for potent inhibition. mdpi.com

Aromatic and Heterocyclic Groups: Appending arylpiperazine moieties via a linker is a common strategy. The electronic properties and substitution pattern of the terminal aromatic ring can fine-tune interactions. For acetylcholinesterase inhibitors, an N-substituted derivative with a terminal phenyl group showed high potency (IC50 = 1.12 μM). nih.govnih.gov The introduction of a nitrogen-containing piperazine (B1678402) ring can also increase lipophilicity and improve affinity for amino acids within the active sites of enzymes like cyclooxygenase (COX).

Flexibility and Conformation: The length and rigidity of the linker connecting a substituent to the nitrogen atom are critical. An optimal linker length properly positions the terminal functional group to engage with specific residues in the binding pocket.

The following table summarizes the impact of different N-substituents on the activity of isoindolinone and related scaffolds from various studies.

Stereochemical Influences on Activity

Biological macromolecules such as enzymes and receptors are chiral, meaning they can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. Consequently, stereochemistry often plays a pivotal role in the biological activity of this compound derivatives, especially when chiral centers are introduced in the N-substituent or on the isoindolinone core itself.

Different stereoisomers of a compound can exhibit widely varying affinities, potencies, and even different pharmacological effects (e.g., agonist vs. antagonist). This is because only one isomer may have the correct three-dimensional arrangement of functional groups to optimally fit into the chiral binding site of its target.

For example, studies on cannabinoid receptor ligands demonstrated that the stereochemistry of a hydroxyl group is critical; the β-orientation of the 9-hydroxy group in certain hexahydrocannabinols was shown to enhance both affinity and selectivity for the CB2 receptor. Similarly, research on other chiral bioactive molecules has shown that stereochemistry can be the primary driver for potency and can also affect drug transport across membranes, leading to stereospecific uptake. Therefore, the synthesis and evaluation of enantiomerically pure derivatives are essential steps in SAR studies to identify the most active and selective isomer.

Significance of Aromatic Moieties and Linkers

In many designs of this compound derivatives, the N-substituent consists of a linker chain connecting to a terminal aromatic or heteroaromatic moiety. Both the linker and the aromatic group are of paramount importance for biological activity.

Aromatic Moieties: The terminal aromatic ring often engages in crucial binding interactions within the target protein. For instance, in HIV-1 integrase inhibitors, a halophenyl ring is a common feature that binds within a hydrophobic pocket created at the interface of the enzyme and viral DNA. abmole.com For COX-2 inhibitors, the presence of an aromatic moiety is important for affinity. These rings can participate in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues (e.g., Lysine (B10760008), Arginine).

Length: A linker of optimal length positions the terminal aromatic ring in the correct region of the binding site to maximize favorable interactions. In one study on HIV-1 integrase inhibitors, increasing the spacer length between the core and the halophenyl group was a key modification. abmole.com

Flexibility: Flexible alkyl chains allow the molecule to adopt various conformations, which may be beneficial for finding an optimal binding pose. However, excessive flexibility can be entropically unfavorable upon binding.

Rigidity: Rigid linkers (e.g., containing double bonds or rings) restrict the conformational freedom of the molecule. This can pre-organize the compound into a bioactive conformation, leading to higher affinity, but only if that conformation is the correct one for the target.

Substituent Effects on Enzyme Binding Pockets (e.g., hydrogen bonding, π-π stacking, cation-π interactions)

Hydrogen Bonding: As discussed, the 5-hydroxyl group is a key hydrogen bonding participant. The lactam carbonyl oxygen of the isoindolinone core is also a potent hydrogen bond acceptor. In molecular docking studies of isoindoline-1,3-dione derivatives with COX-1, hydrogen bonds were observed with residues such as Ser530, Ser353, and Arg120. For COX-2, interactions were noted with Ser530, Arg120, and Tyr355.

π-π Stacking: The aromatic benzene (B151609) ring of the isoindolinone core and any additional aromatic moieties in the N-substituent can engage in π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues in the binding pocket. This type of interaction is crucial for the affinity of many inhibitors.

Cation-π Interactions: This is a powerful non-covalent interaction where the face of an electron-rich π system (like the benzene ring) interacts with an adjacent cation, such as the protonated side chains of lysine or arginine, or a metal ion.

Hydrophobic Interactions: Alkyl or aryl substituents on the nitrogen atom often fit into hydrophobic pockets within the enzyme, displacing water molecules and resulting in a net favorable binding energy. The halophenyl ring of many HIV-1 integrase inhibitors, for example, binds in such a hydrophobic pocket. abmole.com

Metal Chelation: For metalloenzymes, specific functional groups can coordinate with the catalytic metal ions. The 6,7-dihydroxyisoindolin-1-one scaffold, for instance, acts as a metal-chelating pharmacophore that binds to the two Mg²⁺ ions in the active site of HIV-1 integrase, which is essential for its inhibitory activity. abmole.com

SAR for Specific Biological Targets

The principles of SAR are best illustrated by examining derivatives designed for specific biological targets.

HIV-1 Integrase: Derivatives of 6,7-dihydroxyisoindolin-1-one have been developed as potent inhibitors of HIV-1 integrase. abmole.com The key SAR findings for this class are:

The catechol (6,7-dihydroxy) moiety is essential for activity, as it chelates the two Mg²⁺ ions in the enzyme's active site.

An N-substituent containing a halophenyl group (e.g., chlorophenyl or fluorobenzyl) is crucial for potency. This group binds in a hydrophobic pocket formed by the enzyme-viral DNA complex. abmole.com

The linker between the isoindolinone core and the halophenyl group influences potency. Modifications to the linker length have been explored to optimize the positioning of the halophenyl ring. abmole.com

Replacing the isoindolinone mdpi.com fused ring system with an isoquinolinone mdpi.commdpi.com fused system resulted in a significant loss of potency, highlighting the importance of the core scaffold's geometry. abmole.com

COX Enzymes: Isoindoline (B1297411) and isoindoline-1,3-dione derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain. SAR studies have shown:

These scaffolds can be tuned to inhibit both COX-1 and COX-2.

The presence of an aromatic moiety attached to the nitrogen is important for affinity, particularly for COX-2.

Physicochemical properties such as lipophilicity (Log P), molecular weight, and volume correlate with inhibitory activity, indicating that steric and hydrophobic parameters are key drivers of potency and selectivity.

Molecular docking has identified key hydrogen bond interactions with residues like Ser530 and Arg120, which are critical for anchoring the inhibitors in the active site of both COX isoforms.

Cannabinoid (CB1) Receptor: While extensive SAR studies on this compound derivatives for CB1 are not widely reported, SAR from related indole-based agonists provides valuable insights. Potency and efficacy are typically modulated by the substituent on the indole (B1671886) nitrogen and the side chain at the C3 position. It is hypothesized that for an isoindolinone scaffold, the N-substituent would play a similar critical role in determining affinity and functional activity at the CB1 receptor.

DYRK1A: The protein kinase DYRK1A is a therapeutic target for neurodegenerative disorders. While isoindolinones have been investigated against many kinases, specific SAR for this scaffold against DYRK1A is not as extensively documented as for other heterocyclic systems like indoles or quinolines. However, studies on other DYRK1A inhibitors have shown that features like a hydroxyl group can be beneficial for activity. For example, in a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, 5-hydroxy compounds displayed good inhibitory effects against DYRK1A, with IC50 values in the nanomolar range. This suggests that the 5-hydroxy group on an isoindol-1-one core could similarly serve as a key interaction point within the ATP-binding site of DYRK1A.

Potential Applications in Chemical Biology and Pre Clinical Medicinal Chemistry

5-Hydroxy-1H-isoindol-1-one as a Versatile Synthetic Building Block

The chemical architecture of this compound features multiple reactive sites that can be selectively functionalized, making it a valuable and versatile building block in organic synthesis. The key reactive positions include the phenolic hydroxyl group at the C-5 position, the secondary amine (lactam nitrogen), and the aromatic ring itself.

O-Alkylation and O-Acylation: The hydroxyl group can readily undergo Williamson ether synthesis or esterification to introduce a wide variety of substituents. These modifications can be used to modulate physicochemical properties such as lipophilicity and solubility, or to attach larger molecular fragments and pharmacophores.

N-Alkylation and N-Arylation: The lactam nitrogen can be deprotonated and subsequently alkylated, acylated, or arylated (e.g., via Buchwald-Hartwig or Ullmann coupling). This position is crucial for orienting substituents into specific vectors, which is a common strategy in drug design to probe interactions with biological targets.

Electrophilic Aromatic Substitution: The benzene (B151609) ring, activated by the hydroxyl group, is amenable to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, allowing for further diversification of the scaffold. researchgate.net

The synthetic utility of such scaffolds is exemplified by the transformations of related hydroxyisoindolinone systems. For instance, 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one has been used as a starting material to generate entirely new heterocyclic systems through multi-step reaction sequences, demonstrating the potential of the isoindolinone core to serve as a precursor for complex molecular architectures. nih.gov

Development of Novel Heterocyclic Scaffolds

Beyond serving as a platform for substituent decoration, the isoindolinone nucleus can be chemically transformed into different heterocyclic systems. Such scaffold-altering transformations are critical for exploring novel chemical space in drug discovery. Research on related isoindolinones has demonstrated that the lactam ring can be opened and subsequently re-closed to form new ring systems.

For example, treatment of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with organolithium reagents leads to the addition to the C-1 carbonyl, followed by lactam ring opening and an intramolecular cyclization to yield novel hydroxy- and anilinoindanone derivatives. nih.gov In another transformation, the same starting material can be converted into benzo[f]phthalazinone derivatives by reacting it with hydrazine, which replaces the lactam nitrogen and carbonyl oxygen with a di-nitrogen system to form a new six-membered heterocyclic ring fused to the naphthalene (B1677914) core. nih.gov These examples underscore the potential of the this compound scaffold to act as a synthetic precursor for generating fundamentally different heterocyclic frameworks through strategic ring-opening and ring-closing cascades.

Pre-clinical Drug Candidate Design and Optimization

The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing promise as anticancer, antiviral, and antipsychotic agents. nih.gov The 5-hydroxy derivative is a valuable starting point for applying established drug design strategies to optimize lead compounds.

Scaffold hopping is a powerful strategy in lead optimization used to identify novel core structures that retain the key pharmacophoric features of a known active compound but possess improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. niper.gov.inmdpi.com The isoindolinone core has proven to be an effective scaffold in this context.

In a notable example, medicinal chemists working on a series of mGlu1 positive allosteric modulators (PAMs) faced challenges with the poor plasma stability of their lead compounds, which were based on a phthalimide (B116566) moiety. Through a bioisosteric replacement approach, they identified the isoindolinone scaffold as an ideal substitute for the phthalimide. nih.gov This "scaffold hop" successfully addressed the plasma instability issue while preserving the desired biological activity and CNS penetration. nih.gov This demonstrates the value of the isoindolinone framework as a stable and effective pharmacophore that can be used to replace less optimal heterocyclic systems during drug candidate optimization.

Table 1: Comparison of Phthalimide vs. Isoindolinone Scaffolds in mGlu1 PAMs nih.gov
FeatureOriginal Scaffold (Phthalimide)Hopped Scaffold (Isoindolinone)
Core StructureIsoindoline-1,3-dioneIsoindolin-1-one (B1195906)
Key IssuePoor plasma instabilityEffectively addresses plasma instability
Biological ActivityPotent mGlu1 PAM activityMaintains acceptable mGlu1 PAM potency
DMPK ProfileSub-optimalAcceptable DMPK profile and CNS penetration

Bioisosterism involves the replacement of a functional group in a lead compound with another group that has similar physical or chemical properties to enhance desired characteristics without drastically altering the chemical structure. cambridgemedchemconsulting.com The this compound scaffold offers several opportunities for isosteric replacement.

Classical Isosteric Replacement: The lactam carbonyl group (C=O) can be replaced by a thiocarbonyl group (C=S) to generate the corresponding thioisoindolinone. This modification can alter hydrogen bonding capacity and metabolic stability. Similarly, a C-H group on the aromatic ring could be replaced by a nitrogen atom to create an aza-isoindolinone, a strategy often used to modulate solubility and metabolic properties. niper.gov.in

Non-Classical Isosteric Replacement: The entire amide bond within the lactam ring can be viewed as a bioisostere for other functional groups. For instance, studies on other heterocyclic systems have shown that amide bonds can be successfully replaced with 1,2,3-triazoles to improve metabolic stability against hydrolysis while maintaining the correct geometry for receptor binding. chemrxiv.org The replacement of the amide moiety in indolin-2-one inhibitors with various bioisosteres has also been explored to improve hydrolytic instability. nih.gov

The switch from a phthalimide to an isoindolinone, as described in the previous section, is itself a prime example of a bioisosteric replacement (specifically, replacing a C=O group with a CH2 group), which led to a significant improvement in drug-like properties. nih.gov

Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in complex biological systems. A probe typically consists of three components: a "warhead" that binds the target, a linker, and a reporter tag. The functional handles on this compound make it a suitable scaffold for the development of such tools.

While specific examples utilizing this exact molecule are not yet prominent, the general principles of probe design can be readily applied. The hydroxyl group at the C-5 position or the nitrogen atom of the lactam could serve as attachment points for a linker, provided that modification at this site does not abolish binding to the target of interest. A linker, often a polyethylene (B3416737) glycol (PEG) or alkyl chain, is then appended, at the end of which a reporter tag is attached.

Common reporter tags include:

Fluorophores (e.g., FITC, NBD, cyanine (B1664457) dyes) for visualizing the target's location in cells via fluorescence microscopy or flow cytometry. researchgate.netmdpi.com

Biotin for affinity purification of the target protein and its binding partners (Activity-Based Protein Profiling).

Photo-affinity labels (e.g., diazirines, benzophenones) to covalently cross-link the probe to its target upon UV irradiation, enabling unambiguous target identification.

By derivatizing the this compound scaffold in this manner, it could be transformed from a potential therapeutic agent into a powerful research tool for elucidating biological pathways and validating new drug targets.

Future Research Directions

Exploration of Undiscovered Reactivity Profiles

While the isoindolone core is well-established, the specific reactivity of 5-Hydroxy-1H-isoindol-1-one remains largely uncharted territory. Future work should focus on leveraging the existing functional groups—the secondary amine, the carbonyl group, the aromatic ring, and particularly the 5-hydroxy group—to discover novel chemical transformations. The hydroxyl group serves as a key synthetic handle for derivatization through etherification or esterification, potentially modulating the compound's physicochemical properties. Furthermore, its electronic influence on the benzene (B151609) ring could direct unique C-H activation or functionalization reactions that are distinct from other substituted isoindolones. researchgate.net Investigating its participation in cascade reactions, which enable the rapid construction of complex molecules from simple starting materials, could lead to novel polycyclic structures with interesting biological activities. researchgate.net Exploring its potential as a dienophile or diene in Diels-Alder reactions could also open pathways to new fused-ring systems. researchgate.netthieme-connect.com

Advanced Computational Design for Novel Isoindol-1-one Derivatives

Computational chemistry offers a powerful toolkit for the rational design of novel therapeutic agents, minimizing the need for extensive and costly trial-and-error synthesis. biointerfaceresearch.com Future research should employ a suite of in silico techniques to guide the development of new derivatives of this compound. By using the core structure as a scaffold, computational methods can predict how modifications will affect biological activity. researchgate.netuni-bonn.de Molecular docking studies can simulate the binding of virtual libraries of derivatives to the active sites of various biological targets, such as enzymes or receptors, to identify promising candidates. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with observed biological activity, providing predictive power for designing more potent compounds. researchgate.net Furthermore, molecular dynamics simulations can offer insights into the stability of ligand-protein complexes over time. biointerfaceresearch.com These computational approaches have been successfully applied to other isoindoline (B1297411) derivatives to design inhibitors for targets like cholinesterases and cyclooxygenases. nih.govnih.govacademie-sciences.fr

Computational TechniqueApplication in Drug DesignPotential for this compound Derivatives
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.govIdentify potential biological targets and prioritize derivatives for synthesis based on predicted binding scores.
QSAR Establishes a mathematical relationship between chemical structure and biological activity. researchgate.netuni-bonn.deGuide the modification of the scaffold to enhance potency and selectivity.
Molecular Dynamics Simulates the movement of atoms and molecules to assess the stability of a ligand-protein complex. biointerfaceresearch.comValidate docking results and understand the dynamic interactions between derivatives and their targets.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.Design novel molecules that retain key interaction features while having different core structures.

Mechanistic Elucidation of Emerging Biological Activities

The broader class of isoindolinones exhibits a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govnih.gov A critical future direction is to screen this compound and its novel derivatives against a diverse panel of biological targets to uncover new therapeutic potential. For any identified activities, a deep dive into the molecular mechanism of action is paramount. This involves identifying the direct cellular targets and understanding how the compound modulates their function. For instance, immunomodulatory drugs (IMiDs®) containing an isoindoline core are known to exert their effects by binding to the protein Cereblon. nih.gov Other isoindolone-related structures act as inhibitors of crucial enzymes like carbonic anhydrase or topoisomerase I. nih.govnih.gov Future studies should aim to pinpoint the specific enzymes, receptors, or signaling pathways that are modulated by this compound, thereby providing a solid foundation for its development as a therapeutic agent.

Integration of Omics Data for Systems-Level Understanding of Compound Action

To move beyond a single-target view of drug action, future research should embrace a systems biology approach. mdpi.comfuturelearn.com By integrating multi-omics data, researchers can build a comprehensive picture of the cellular response to treatment with this compound. nih.govfrontiersin.org Treating relevant cell models (e.g., cancer cell lines) with the compound and subsequently analyzing changes at the transcript, protein, and metabolite levels can reveal the full spectrum of its biological impact. nih.gov Transcriptomics (e.g., RNA-seq) can identify all genes whose expression is altered, while proteomics can quantify changes in protein abundance and post-translational modifications. researchgate.netbiorxiv.orgnih.gov This holistic view can uncover novel mechanisms of action, identify unexpected off-target effects, and help discover biomarkers for predicting treatment response. mdpi.commdpi.com

Omics TechnologyInformation ProvidedApplication for this compound
Transcriptomics Global analysis of gene expression (mRNA levels). nih.govIdentify signaling pathways and biological processes affected by the compound.
Proteomics Large-scale study of proteins, their expression levels, and modifications. researchgate.netbiorxiv.orgDetermine changes in the abundance of key proteins and identify direct binding partners.
Metabolomics Comprehensive analysis of metabolites within a biological system.Reveal alterations in metabolic pathways as a downstream consequence of compound action.
Phosphoproteomics Specific analysis of protein phosphorylation, a key regulator of cell signaling. biorxiv.orgUncover the signaling cascades activated or inhibited by the compound.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Future research should focus on developing sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. This includes the exploration of one-pot, multi-component reactions that increase atom economy by forming multiple chemical bonds in a single operation. researchgate.net The use of greener solvents, such as water or bio-based solvents, instead of traditional volatile organic compounds is a key goal. researchgate.netrsc.orgsjp.ac.lk Other promising avenues include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of recyclable catalysts to minimize waste. researchgate.net By focusing on sustainability, the chemical synthesis of these valuable compounds can be made more efficient and environmentally responsible. rsc.orgresearchgate.netrsc.org

Q & A

Basic: What are the standard synthetic routes for 5-Hydroxy-1H-isoindol-1-one, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves cyclization of substituted phthalic acid derivatives or reductive amination of nitro precursors. For example, intermediates like 5-nitro-isoindolinone can be reduced using catalytic hydrogenation (e.g., Pd/C, H₂) to yield the hydroxylated product . Characterization relies on ¹H/¹³C-NMR to confirm regioselectivity and HR-ESI-MS to verify molecular mass. Column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used for purification .

Basic: How is crystallographic data for this compound validated?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>10:1) to ensure accuracy. Hydrogen bonding patterns (e.g., O–H···O interactions) are analyzed to confirm the hydroxyl group's position .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:

  • Variable-temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts).
  • DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data.
  • Deuterated solvent screening : To eliminate solvent-induced splitting .

Advanced: What experimental designs mitigate challenges in isolating this compound due to its hygroscopicity?

Methodological Answer:

  • Lyophilization : For water-sensitive compounds, freeze-drying under vacuum preserves stability.
  • Inert atmosphere handling : Use gloveboxes (N₂/Ar) during synthesis and storage.
  • Moisture-free solvents : Pre-dry solvents (e.g., molecular sieves for THF) to prevent hydrolysis .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
    Refer to Safety Data Sheets (SDS) for specific hazards (e.g., skin/eye irritation) .

Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The hydroxyl group acts as an electron-withdrawing substituent, directing electrophilic aromatic substitution (EAS) to the para position. For Suzuki-Miyaura couplings:

  • Protection/deprotection : Use TBS or acetyl groups to block the hydroxyl during Pd-catalyzed reactions.
  • Kinetic studies : Monitor reaction progress via LC-MS to optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos) .

Advanced: How do structural analogs (e.g., 6-Hydroxy-2-methylisoindolin-1-one) differ in bioactivity, and what assays validate these differences?

Methodological Answer:

  • Comparative docking studies : Use AutoDock Vina to compare binding affinities to target proteins (e.g., kinases).
  • Enzyme inhibition assays : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity).
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Basic: What chromatographic techniques are optimal for purity analysis?

Methodological Answer:

  • HPLC : C18 columns (5 µm, 250 mm), mobile phase = 0.1% TFA in H₂O/MeCN.
  • TLC : Silica plates (ethyl acetate:hexane 3:7), visualize with UV (254 nm) or ninhydrin staining.
  • GC-MS : For volatile derivatives (e.g., silylated hydroxyl groups) .

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

  • Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., cyclization).
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via software (e.g., JMP).
  • Crystallization engineering : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal growth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.